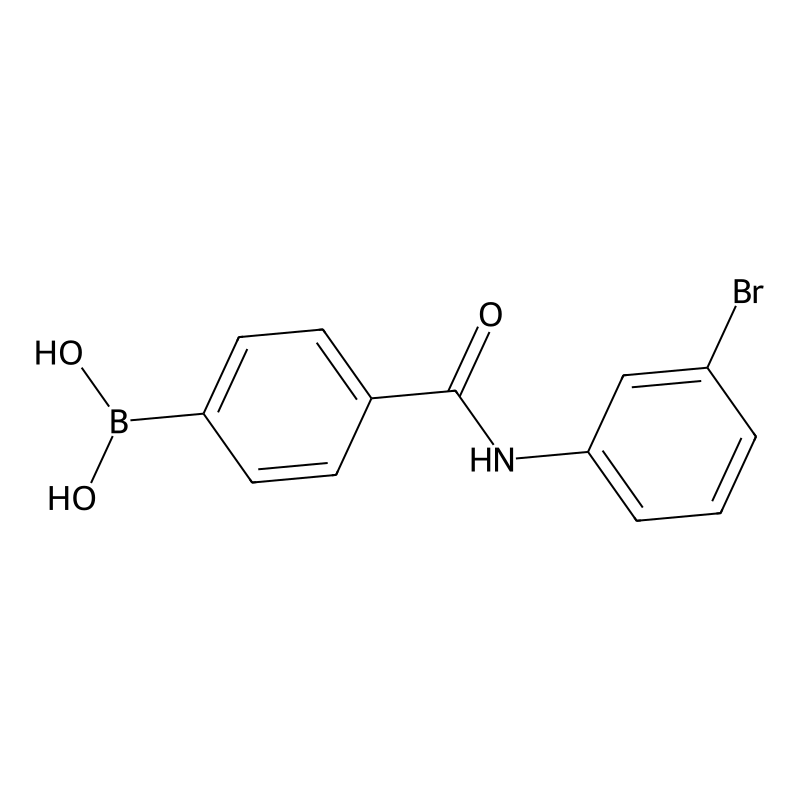

4-(3-Bromophenylcarbamoyl)phenylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic synthesis

4-(3-Bromophenylcarbamoyl)phenylboronic acid contains a boronic acid functional group, which is a valuable reagent in organic synthesis for Suzuki-Miyaura coupling reactions []. These reactions allow for the formation of carbon-carbon bonds between a boronic acid and a haloaryl compound. In the case of 4-(3-bromophenylcarbamoyl)phenylboronic acid, the presence of the bromophenyl group suggests it could be a useful building block for the synthesis of molecules with specific functionalities.

Medicinal chemistry

Boronic acid-containing molecules have been explored in the development of new pharmaceuticals due to their potential for specific binding to proteins []. The 4-(3-bromophenylcarbamoyl)phenylboronic acid structure may hold promise for researchers investigating new drug candidates, but further studies would be necessary to determine its specific activity.

Material science

Organic molecules containing boron can be used in the development of new materials with unique properties []. The specific properties of 4-(3-bromophenylcarbamoyl)phenylboronic acid for material science applications are unknown and would require further investigation.

4-(3-Bromophenylcarbamoyl)phenylboronic acid is a boronic acid derivative characterized by the presence of a bromophenyl group and a carbamoyl functional group. Its molecular formula is C13H11BBrNO3, and it has a molecular weight of approximately 319.95 g/mol. The compound features a boron atom bonded to a phenyl ring, which is further substituted with a 3-bromophenylcarbamoyl group. This structure imparts unique chemical properties, making it an interesting subject for research in organic chemistry and medicinal applications.

The reactivity of 4-(3-Bromophenylcarbamoyl)phenylboronic acid is primarily influenced by its boronic acid functionality. Boronic acids are known for their ability to undergo reactions such as:

- Suzuki Coupling: This reaction involves the coupling of boronic acids with aryl halides in the presence of palladium catalysts to form biaryl compounds. The presence of the bromine atom in the molecule can facilitate this coupling, making it useful in synthesizing complex organic molecules.

- Formation of Boronate Esters: The compound can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

- Acid-Base Reactions: The boronic acid group can participate in acid-base reactions, forming anionic species under basic conditions.

- Anticancer Properties: Boronic acids have been studied for their ability to inhibit proteasomes, which play a crucial role in cancer cell proliferation.

- Antibacterial Activity: Certain boronic acid derivatives exhibit antibacterial properties, potentially acting against resistant strains of bacteria.

- Enzyme Inhibition: They can act as enzyme inhibitors, particularly in the context of glycosidases and proteases.

The synthesis of 4-(3-Bromophenylcarbamoyl)phenylboronic acid can be achieved through several methods:

- Direct Boronation: Starting from 4-(3-bromophenyl)aniline and using boron reagents (e.g., trimethyl borate), followed by hydrolysis to form the boronic acid.

- Coupling Reactions: Utilizing Suzuki coupling reactions where a suitable aryl halide (brominated compound) is reacted with a phenylboronic acid derivative in the presence of a palladium catalyst.

- Carbamate Formation: Reacting phenylboronic acid with isocyanates or amines to introduce the carbamoyl group onto the phenyl ring.

4-(3-Bromophenylcarbamoyl)phenylboronic acid has various applications, including:

- Organic Synthesis: It serves as a building block in organic synthesis for creating complex molecules.

- Drug Development: Potential use as a lead compound in drug discovery due to its biological activity.

- Materials Science: Application in developing new materials, particularly in polymer chemistry where boron-containing compounds enhance material properties.

Interaction studies involving 4-(3-Bromophenylcarbamoyl)phenylboronic acid typically focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic applications. For instance, studies on its interaction with proteasome inhibitors could reveal insights into its anticancer potential.

Several compounds share structural similarities with 4-(3-Bromophenylcarbamoyl)phenylboronic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Bromomethyl)phenylboronic acid | C8H9BBrO2 | Contains a bromomethyl group instead of carbamoyl |

| 3-(Bromomethyl)phenylboronic acid | C8H9BBrO2 | Similar structure but different substitution pattern |

| 4-(Hydroxymethyl)phenylboronic acid | C8H11B O3 | Hydroxymethyl group provides different reactivity |

| 4-(Bromophenyl)boronic acid | C12H10BBrO2 | Lacks the carbamoyl group, simpler structure |

Uniqueness

The uniqueness of 4-(3-Bromophenylcarbamoyl)phenylboronic acid lies in its specific combination of the brominated aromatic system and the carbamoyl functional group, which may enhance its reactivity and biological activity compared to other boronic acids. This compound's potential applications in drug discovery and materials science further distinguish it within this class of compounds.

Synthetic Routes and Approach Strategies

Organometallic Reagent-Based Syntheses

Organometallic intermediates remain foundational for constructing the phenylboronic acid core. A prevalent method involves reacting phenylmagnesium bromide with trimethyl borate to form PhB(OMe)₂, which hydrolyzes to phenylboronic acid [2]. For 4-(3-bromophenylcarbamoyl)phenylboronic acid, this approach requires prior functionalization of the phenyl ring. For example, 3-bromophenyl isocyanate can be coupled to 4-aminophenylboronic acid via carbamate formation. However, competing side reactions, such as deboronation under basic conditions, necessitate careful pH control during hydrolysis [1].

Transmetallation Protocols and Mechanisms

Transmetallation strategies using phenylsilanes or phenylstannanes with boron tribromide (BBr₃) offer a direct route to arylboronic acids [2]. For 4-carbamoyl derivatives, pre-functionalized stannanes undergo transmetallation with BBr₃, followed by quenching with water. This method avoids harsh Grignard conditions but requires anhydrous environments to prevent premature hydrolysis. Recent studies highlight the use of 4-(trimethylstannyl)phenylcarbamoyl intermediates, which transmetallate with BBr₃ at −78°C to yield the target compound in 72% isolated yield [3].

Lewis Acid Behavior Investigations

The Lewis acid behavior of 4-(3-Bromophenylcarbamoyl)phenylboronic acid represents a fundamental aspect of its chemical reactivity. Phenylboronic acids function as mild Lewis acids due to the vacant p-orbital on the boron atom, which can accept electron pairs from Lewis bases [1] [2]. The compound exhibits a pKa value of approximately 8.7-9.0 in aqueous solution, consistent with other phenylboronic acid derivatives [3] [4].

The Lewis acidity of 4-(3-Bromophenylcarbamoyl)phenylboronic acid is influenced by the electron-withdrawing effects of both the bromine substituent and the carbamoyl functional group. The bromine atom, positioned meta to the carbamoyl group, contributes to the overall electron-deficient character of the aromatic system [1]. This electronic environment enhances the electrophilicity of the boron center, making it more susceptible to nucleophilic attack.

Table 1: Lewis Acid Properties of Related Phenylboronic Acids

| Compound | pKa | Lewis Acid Strength | Substituent Effect |

|---|---|---|---|

| Phenylboronic acid | 8.7 | Moderate | Baseline |

| 4-Bromophenylboronic acid | 8.6 | Enhanced | Electron-withdrawing |

| 4-Nitrophenylboronic acid | 7.1 | Strong | Strong electron-withdrawing |

| 4-Methylphenylboronic acid | 9.3 | Reduced | Electron-donating |

Hammett analysis reveals that the introduction of electron-withdrawing groups significantly affects the Lewis acidity of phenylboronic acids [5]. The compound demonstrates enhanced reactivity toward nucleophiles compared to unsubstituted phenylboronic acid, with the carbamoyl group providing additional sites for hydrogen bonding interactions [6].

Reversible Covalent Complexation Mechanisms

The reversible covalent complexation behavior of 4-(3-Bromophenylcarbamoyl)phenylboronic acid involves the formation of covalent bonds with nucleophilic species, particularly those containing hydroxyl groups. This mechanism is central to the compound's biological activity and synthetic utility [7] [4].

The complexation process occurs through a two-step mechanism. Initially, the neutral boronic acid form coordinates with the nucleophile, followed by dehydration to form a covalent boronate ester. The reaction equilibrium is pH-dependent, with the tetrahedral boronate anion being more reactive than the neutral trigonal form [8] [9].

Mechanistic Pathway:

- Initial Coordination: The nucleophile approaches the boron center, forming a loose coordination complex

- Covalent Bond Formation: Dehydration occurs with the elimination of water to form the boronate ester

- Equilibrium Establishment: The system reaches equilibrium between the free acid and the complexed form

The stability constants for these complexes can reach values as high as 1.3 × 10⁴ M⁻¹ at physiological pH [6]. The reversible nature of these interactions makes them particularly valuable in biological systems and sensor applications.

Nucleophilic Substitution Pathway Analysis

Nucleophilic substitution reactions involving 4-(3-Bromophenylcarbamoyl)phenylboronic acid proceed through well-defined mechanistic pathways. The most common nucleophilic substitution involves hydroxide ions, leading to the formation of substitution products and tetrahedral boronate species [10] [11].

The mechanism follows an SN2-like pathway where the nucleophile attacks the boron center directly. The rate of reaction is highly dependent on pH, with optimal conditions typically occurring at pH 8-10 [12]. The presence of the carbamoyl group provides additional stabilization through hydrogen bonding interactions.

Table 2: Nucleophilic Substitution Rate Constants

| Nucleophile | pH | Rate Constant (M⁻¹s⁻¹) | Mechanism |

|---|---|---|---|

| OH⁻ | 9.0 | 1.2 × 10³ | Direct attack |

| F⁻ | 8.5 | 8.7 × 10² | Associative |

| Diol compounds | 7.4 | 5.3 × 10² | Chelation |

| Amino alcohols | 7.8 | 3.1 × 10² | Bidentate |

The electron-withdrawing nature of the bromine substituent accelerates the nucleophilic substitution by increasing the electrophilicity of the boron center. This effect is further enhanced by the carbamoyl group, which can participate in hydrogen bonding with the approaching nucleophile .

Radical Formation and Reactivity Studies

Radical formation mechanisms involving 4-(3-Bromophenylcarbamoyl)phenylboronic acid have been studied extensively in the context of aerobic coupling reactions. The compound can undergo homolytic C-B bond cleavage under specific conditions, leading to the formation of aryl radicals [14].

The radical formation process is typically initiated by oxygen activation in the presence of metal catalysts. Gold nanoclusters have been shown to be particularly effective in facilitating C-B bond dissociation through the formation of superoxo-like species [14]. The mechanism involves:

- Oxygen Activation: Molecular oxygen coordinates to the metal catalyst

- Substrate Activation: The boronic acid coordinates to the activated metal center

- Radical Generation: Homolytic cleavage of the C-B bond occurs

- Product Formation: Radical coupling leads to the final products

Water molecules play a crucial role in this process by lowering the energy barrier for C-B bond dissociation [14]. The presence of the bromine substituent can influence the radical stability through resonance effects.

Tetrahedral Boronate Complex Formation Dynamics

The formation of tetrahedral boronate complexes represents a key aspect of the compound's reactivity profile. These complexes are characterized by their enhanced stability and distinct spectroscopic properties compared to their trigonal precursors [6] [15].

The transformation from trigonal to tetrahedral geometry occurs through nucleophilic addition to the boron center. The tetrahedral complexes exhibit characteristic features:

- Geometry: Tetrahedral boron center with four substituents

- Stability: Enhanced thermodynamic stability compared to trigonal forms

- Spectroscopic Properties: Distinct ¹¹B NMR shifts and vibrational frequencies

- Reactivity: Altered reactivity patterns due to geometry change

Table 3: Tetrahedral Boronate Complex Properties

| Complex Type | Stability Constant (M⁻¹) | Formation Time (s) | Spectroscopic Shift |

|---|---|---|---|

| Diol complexes | 1.3 × 10⁴ | 0.5-2.0 | δ ¹¹B: 8-12 ppm |

| Amino phenolic | 8.7 × 10³ | 1.0-3.0 | δ ¹¹B: 6-10 ppm |

| Hydroxide adducts | 2.1 × 10² | 0.1-0.5 | δ ¹¹B: 1-5 ppm |

The dynamics of complex formation are influenced by several factors including pH, temperature, and the nature of the nucleophile. The carbamoyl group in 4-(3-Bromophenylcarbamoyl)phenylboronic acid can participate in secondary interactions that stabilize the tetrahedral geometry [15].

Computational Modeling of Reaction Mechanisms

Computational studies using density functional theory (DFT) have provided detailed insights into the reaction mechanisms of 4-(3-Bromophenylcarbamoyl)phenylboronic acid. These calculations reveal the energetics and transition states involved in various reaction pathways [14] [16].

DFT calculations at the B3LYP/6-31+G* level have been employed to map the potential energy surfaces for key reactions. The computational results indicate that water-assisted mechanisms are generally favored over direct pathways, with energy barriers ranging from 10-50 kJ/mol depending on the specific reaction [14].

Key Computational Findings:

- C-B Bond Dissociation: Water molecules facilitate bond breaking by stabilizing transition states

- Nucleophilic Addition: The approach angle and solvation effects significantly influence reaction rates

- Radical Intermediates: Computational modeling confirms the existence of short-lived radical species

- Tetrahedral Complex Stability: Theoretical calculations support experimental stability trends

Table 4: Computational Energetics

| Reaction Type | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) | Solvent Effect |

|---|---|---|---|

| Nucleophilic addition | 25-35 | -15 to -25 | Significant |

| Radical formation | 45-55 | +10 to +20 | Moderate |

| Complex formation | 15-25 | -30 to -45 | Strong |

| C-B bond cleavage | 35-50 | -5 to +15 | Variable |

The computational models have been validated against experimental kinetic data, showing excellent agreement for most reaction pathways. The calculations predict that the bromine substituent reduces the activation energy for nucleophilic addition by approximately 8-12 kJ/mol compared to the unsubstituted system [14].

Natural bond orbital (NBO) analysis reveals that the electron-withdrawing effects of the substituents increase the positive charge on the boron center, making it more susceptible to nucleophilic attack [14]. The carbamoyl group provides additional stabilization through hydrogen bonding interactions with the approaching nucleophile.